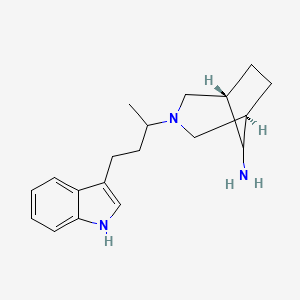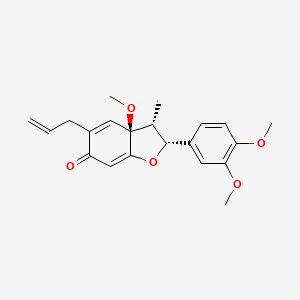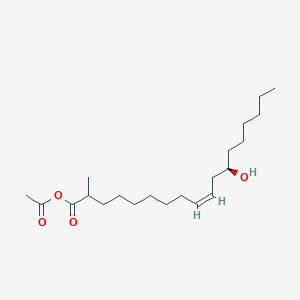
acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate is a complex organic compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate typically involves multiple steps, including the formation of the hydroxyl group and the introduction of the acetyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may produce a fully saturated compound.
Aplicaciones Científicas De Investigación
Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other molecules. The hydroxyl group and double bond can also interact with various enzymes and receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate include other fatty acid derivatives and acetylated molecules. These compounds may share some chemical properties but differ in their specific functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C21H38O4 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(23)17-14-11-9-7-8-10-12-15-18(2)21(24)25-19(3)22/h11,14,18,20,23H,4-10,12-13,15-17H2,1-3H3/b14-11-/t18?,20-/m1/s1 |
Clave InChI |
YEAOWCLZQFOSDH-PCTXUAJWSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCC(C)C(=O)OC(=O)C)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCC(C)C(=O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


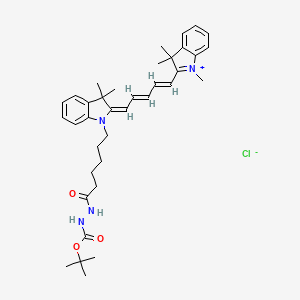
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
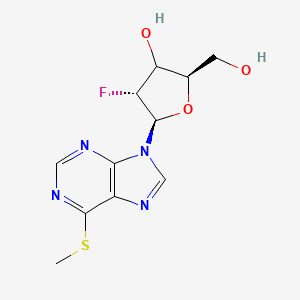
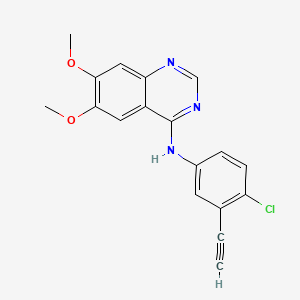
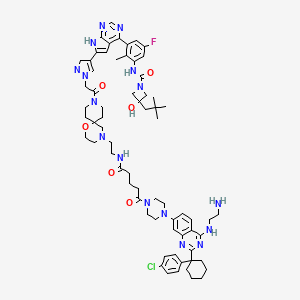
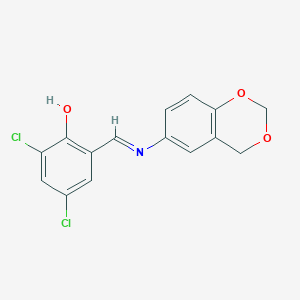
![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
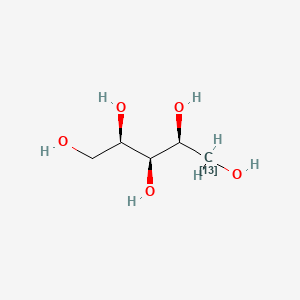
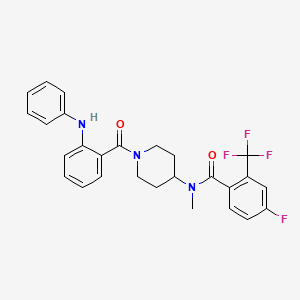
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
